An In-depth Technical Guide to the Physical Properties of (2-Bromothiazol-4-yl)methanol
An In-depth Technical Guide to the Physical Properties of (2-Bromothiazol-4-yl)methanol
This technical guide provides a comprehensive overview of the known physical and chemical properties of (2-Bromothiazol-4-yl)methanol, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Physical Properties
(2-Bromothiazol-4-yl)methanol is a light yellow liquid at room temperature.[1] Its primary role is as a versatile building block in the synthesis of more complex, biologically active molecules, particularly in the development of anti-inflammatory and antimicrobial agents.[1]
Table 1: Summary of Quantitative Physical Data for (2-Bromothiazol-4-yl)methanol
| Physical Property | Value | Source |
| Molecular Formula | C₄H₄BrNOS | [1][2] |
| Molecular Weight | 194.05 g/mol | [1][2] |
| Appearance | Light yellow liquid | [1] |
| Density | 1.899 ± 0.06 g/cm³ (Predicted) | [2] |
| Boiling Point | 56 °C at 10 Torr | [2] |
| pKa | 12.82 ± 0.10 (Predicted) | |
| Purity | ≥ 95% (NMR) | [1] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of (2-Bromothiazol-4-yl)methanol are not extensively available in the public domain. However, standard methodologies for these measurements can be described.
2.1. Determination of Melting Point (Freezing Point)
Given that (2-Bromothiazol-4-yl)methanol is a liquid at ambient temperature, its melting point is technically a freezing point. A standard laboratory procedure for its determination would be as follows:
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Sample Preparation: A pure sample of (2-Bromothiazol-4-yl)methanol is placed in a small, thin-walled glass tube.
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Apparatus Setup: The sample tube is placed in a cooling bath (e.g., a dry ice/acetone slush or a cryocooler). A calibrated thermometer or thermocouple is immersed in the sample, ensuring it does not touch the sides of the tube.
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Cooling and Observation: The sample is cooled slowly with constant, gentle stirring. The temperature is recorded at regular intervals.
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Data Analysis: A cooling curve (temperature vs. time) is plotted. The freezing point is identified as the plateau in the curve where the temperature remains constant as the liquid solidifies.
2.2. Synthesis of (2-Bromothiazol-4-yl)methanol
A plausible synthetic route to (2-Bromothiazol-4-yl)methanol can be conceptualized starting from 2-aminothiazole-4-carboxylic acid, based on established organometallic and reduction reactions. The following multi-step protocol outlines a general approach.
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Diazotization and Bromination (Sandmeyer-type Reaction):
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Dissolve 2-aminothiazole-4-carboxylic acid in an aqueous solution of a strong acid, such as hydrobromic acid.
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Cool the solution to 0-5 °C in an ice bath.
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Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.
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In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
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Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Nitrogen gas will evolve.
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Allow the reaction to warm to room temperature and stir for several hours.
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Extract the resulting 2-bromothiazole-4-carboxylic acid with an organic solvent, wash, dry, and concentrate to yield the crude product.
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Esterification:
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Reflux the crude 2-bromothiazole-4-carboxylic acid in methanol with a catalytic amount of a strong acid (e.g., sulfuric acid) for several hours.
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Neutralize the reaction mixture and extract the methyl 2-bromothiazole-4-carboxylate with an organic solvent.
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Purify the ester by column chromatography.
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Reduction to the Alcohol:
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Dissolve the purified methyl 2-bromothiazole-4-carboxylate in a dry, inert solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C.
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Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), in portions.
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After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).
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Carefully quench the reaction by the slow, sequential addition of water and an aqueous base solution.
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Filter the resulting solids and extract the filtrate with an organic solvent.
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Dry the organic extracts, concentrate under reduced pressure, and purify the resulting (2-Bromothiazol-4-yl)methanol by column chromatography or distillation.
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Mandatory Visualizations
3.1. Proposed Synthesis Workflow for (2-Bromothiazol-4-yl)methanol
The following diagram illustrates the logical flow of the proposed multi-step synthesis.
Caption: A plausible multi-step synthesis of (2-Bromothiazol-4-yl)methanol.
